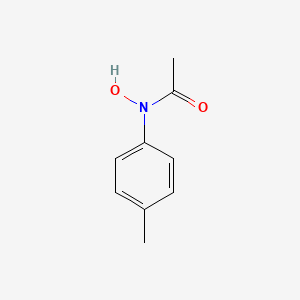
N-Hydroxy-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-N-(4-methylphenyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry
N-Hydroxy-N-(4-methylphenyl)acetamide serves as a building block for the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications that can lead to the development of new compounds with tailored properties.
Biology
The compound is utilized in biological studies focusing on enzyme inhibition and protein interactions. It has been shown to inhibit certain enzymes by binding to their active sites, thus modulating biochemical pathways.
Analgesic Properties
Research indicates that this compound possesses analgesic properties comparable to those of acetaminophen. In animal models, it has demonstrated significant pain relief with reduced hepatotoxicity compared to traditional analgesics.
Antipyretic Effects
In addition to its analgesic effects, the compound exhibits antipyretic properties, effectively reducing fever in various animal models. This positions it as a potential alternative to existing antipyretics that may have undesirable side effects.
Cytotoxicity Studies
Cytotoxic evaluations reveal dual roles for the compound; while it shows promise in therapeutic applications, it also exhibits cytotoxic effects at elevated concentrations. In vitro studies have indicated that it can induce apoptosis in specific cancer cell lines, suggesting potential anticancer properties.
Analgesic Efficacy
A study conducted on mouse models demonstrated that this compound significantly reduced pain responses similar to acetaminophen but with markedly lower liver toxicity. This finding supports its further development as a safer analgesic option.
Antipyretic Activity
In a controlled experiment, the compound effectively lowered induced fevers in laboratory animals, showcasing its potential as an effective antipyretic agent without the common side effects associated with existing medications.
Anticancer Potential
In vitro tests revealed that at specific concentrations, this compound could inhibit the growth of certain cancer cell lines, indicating its potential utility in cancer treatment strategies.
Propriétés
Numéro CAS |
27451-21-4 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
N-hydroxy-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C9H11NO2/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,12H,1-2H3 |
Clé InChI |
DKXQDOLWLOYQOK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(C(=O)C)O |
SMILES canonique |
CC1=CC=C(C=C1)N(C(=O)C)O |
Key on ui other cas no. |
27451-21-4 |
Synonymes |
N-(4-methylphenyl)acetohydroxamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















